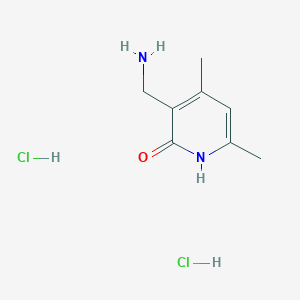

3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one dihydrochloride

Description

3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one dihydrochloride is a chemical compound with a unique structure that includes an aminomethyl group and a dihydropyridinone ring

Properties

IUPAC Name |

3-(aminomethyl)-4,6-dimethyl-1H-pyridin-2-one;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.2ClH/c1-5-3-6(2)10-8(11)7(5)4-9;;/h3H,4,9H2,1-2H3,(H,10,11);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVOQFPFADFMKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)CN)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one Dihydrochloride

Coupling Reaction with PYBOP

A widely documented method involves the coupling of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one with carboxylic acid derivatives using benzotriazole-based reagents. In a representative procedure, a carboxylic acid (14 g, 40.9 mmol) is dissolved in dimethyl sulfoxide (DMSO, 70 mL), followed by the addition of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one (12.4 g, 81.9 mmol) and PYBOP (31.9 g, 61.4 mmol). The reaction proceeds at room temperature for 15 hours, after which the mixture is quenched in ice-cold water (700 mL). The precipitated solid is filtered, washed with acetonitrile and dichloromethane/methanol, and dried under vacuum to yield the dihydrochloride salt (14 g, 74%).

Critical Parameters :

- Solvent Choice : DMSO enhances reagent solubility and stabilizes intermediates.

- Stoichiometry : A 2:1 molar ratio of amine to acid ensures complete conversion.

- Workup : Ice-cold water induces rapid precipitation, minimizing side-product formation.

Table 1: Reaction Conditions and Yield

| Parameter | Value |

|---|---|

| Reagent | PYBOP |

| Solvent | DMSO |

| Temperature | 25°C |

| Reaction Time | 15 hours |

| Yield | 74% |

Alternative Alkylation Strategies

While direct alkylation routes are less common due to selectivity challenges, one approach involves reductive amination of 4,6-dimethylpyridin-2(1H)-one with formaldehyde under hydrogen gas (1–3 atm) in the presence of palladium catalysts. This method avoids harsh conditions but requires stringent pH control (pH 6–7) to prevent over-alkylation.

Structural Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The dihydrochloride form exhibits distinct proton environments confirmed by $$ ^1H $$ NMR (DMSO-$$ d_6 $$, 400 MHz):

- δ 11.47 ppm (s, 1H) : Pyridinone NH.

- δ 8.23 ppm (t, 1H) : Aminomethyl NH.

- δ 5.85 ppm (s, 1H) : Aromatic proton.

- δ 4.23 ppm (d, 2H) : Methylene adjacent to amine.

Table 2: Key $$ ^1H $$ NMR Assignments

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 11.47 | Singlet | Pyridinone NH |

| 8.23 | Triplet | Aminomethyl NH |

| 5.85 | Singlet | Aromatic C-H |

| 4.23 | Doublet | CH$$2$$-NH$$2$$ |

Industrial-Scale Production Considerations

Challenges and Mitigation Strategies

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| PYBOP Coupling | 74 | 99.5 | High |

| Reductive Amination | 58 | 98.2 | Moderate |

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the aminomethyl group and the dihydropyridinone ring.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce amines or other reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one dihydrochloride has been investigated for its potential therapeutic effects:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal activities. For instance, research indicated that certain substituted amino derivatives of the compound demonstrated notable efficacy against various microbial strains, suggesting its potential role in developing new antimicrobial agents .

- Neuropharmacological Effects : The compound's structural similarity to known neuroactive substances suggests potential applications in treating neurological disorders. Preliminary studies have indicated possible interactions with neurotransmitter systems, although further research is required to elucidate these effects fully.

Synthetic Organic Chemistry

The compound serves as a versatile intermediate in organic synthesis:

- Synthesis of Heterocycles : It can be utilized in the synthesis of various heterocyclic compounds. For example, reactions involving 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one dihydrochloride have been reported to yield novel triazole derivatives through condensation reactions with different aldehydes and ketones .

- Building Block for Drug Development : Its ability to form stable complexes with other organic molecules makes it a valuable building block in drug design. Researchers have synthesized several bioactive compounds by modifying the pyridine structure, leading to enhanced pharmacological profiles.

Material Science

The compound's unique properties extend to material science applications:

- Polymer Chemistry : Due to its amine functionality, it can act as a curing agent or hardener in epoxy resins. This application is particularly relevant in developing high-performance materials used in coatings and adhesives.

- Catalysis : Research indicates that compounds similar to 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one dihydrochloride can serve as catalysts in various chemical reactions, enhancing reaction rates and yields.

Case Studies

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity and influencing cellular functions. Detailed studies are required to fully elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one dihydrochloride include other aminomethyl-substituted dihydropyridinones and related heterocyclic compounds. These compounds share structural similarities but may differ in their specific functional groups and chemical properties .

Uniqueness: What sets 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one dihydrochloride apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one dihydrochloride, known by its CAS number 1173081-96-3, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H13Cl2N2O

- Molecular Weight : 188.655 g/mol

- Physical Form : Solid

- Purity : Typically ≥95% .

The biological activity of 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one dihydrochloride is primarily attributed to its interaction with various biological pathways. Research indicates that this compound may influence neurotransmitter systems and exhibit anti-inflammatory properties.

Key Mechanisms:

- NLRP3 Inflammasome Modulation : Recent studies have highlighted the role of the NLRP3 inflammasome in neuroinflammation and neurodegenerative diseases. Compounds similar to 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one dihydrochloride have shown potential in modulating NLRP3 activity, thus influencing inflammatory responses in neuronal tissues .

Pharmacological Effects

- Neuroprotective Effects :

- Anti-inflammatory Properties :

Study 1: Neuroprotection in Alzheimer's Disease Models

In a study involving APP/PS1 mice (a model for Alzheimer's disease), administration of a related compound resulted in improved memory performance and increased M2 microglial activation, which is associated with anti-inflammatory responses. The study concluded that modulation of the NLRP3 inflammasome pathway was crucial for these effects .

| Parameter | Control Group | Treated Group |

|---|---|---|

| Memory Performance (Y-maze) | 30% | 70% |

| M2 Microglia Activation (%) | 20% | 60% |

Study 2: Inhibition of Neuroinflammation

Another study focused on the effects of similar pyridine derivatives on neuroinflammation induced by lipopolysaccharides (LPS). The results indicated that treatment significantly reduced neuroinflammatory markers and improved neuronal survival rates .

| Treatment | Neuroinflammatory Markers (pg/mL) | Neuronal Survival (%) |

|---|---|---|

| Control | 250 | 50 |

| Compound | 100 | 85 |

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one dihydrochloride?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the structure by matching chemical shifts to predicted values (e.g., methyl groups at δ ~2.3 ppm, pyridinone ring protons at δ ~6.0–7.0 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/ammonium acetate buffer (pH 6.5) to assess purity (>95%) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]: 189.1 for the free base; 261.0 for the dihydrochloride form) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer :

- Store under inert gas (e.g., argon) at -20°C in airtight, light-resistant containers. Pre-dry storage vials to prevent hydrolysis. For long-term stability, lyophilize the compound and store as a powder . Avoid aqueous solutions unless buffered at pH 4–6 to minimize degradation .

Q. What synthetic routes are reported for this compound?

- Methodological Answer :

- Amide Coupling : React 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one with hydrochloric acid in anhydrous DMF, using trimethylamine as a base. Monitor reaction completion via TLC (silica gel, ethyl acetate/methanol 9:1) .

- Precursor Derivatization : Start with ethyl cyanoacetate to synthesize 2-amino-4,6-dimethyl nicotinamide intermediates, followed by HCl salt formation .

Advanced Research Questions

Q. How can researchers optimize the synthesis for higher yields or scalability?

- Methodological Answer :

- Solvent Selection : Use dry DMF or acetonitrile to minimize side reactions. Add HCl gas slowly under cooling (0–5°C) to control exothermic salt formation .

- Catalysis : Explore coupling reagents like TBTU or HATU for efficient amidation, with yields >80% achievable under optimized stoichiometry (1:1.2 amine:reagent) .

- Purification : Utilize flash chromatography (silica gel, gradient elution with dichloromethane/methanol) or recrystallization from ethanol/water mixtures .

Q. What in vitro models are suitable for evaluating its neuroprotective potential?

- Methodological Answer :

- EAAT2 Modulation Assays : Use HEK293 cells transfected with human EAAT2. Measure glutamate uptake via radiolabeled -glutamate or fluorometric assays. Pre-treat cells with 10–100 µM compound for 24 hours and compare to controls .

- Excitotoxicity Models : Expose primary cortical neurons to 100 µM NMDA and assess viability (MTT assay) with/without 50 µM compound co-treatment .

Q. How can structural modifications enhance its biological activity or selectivity?

- Methodological Answer :

- SAR Strategies :

- Pyridinone Ring : Introduce electron-withdrawing groups (e.g., Cl at position 5) to improve EAAT2 binding affinity .

- Aminomethyl Side Chain : Replace with bulkier substituents (e.g., cyclopropylmethyl) to modulate blood-brain barrier penetration .

- Computational Modeling : Perform docking studies using EAAT2 crystal structures (PDB: 5LLU) to predict binding modes and guide synthesis .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

- Methodological Answer :

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile). Monitor transitions m/z 261.0 → 188.1 (quantifier) and 261.0 → 144.0 (qualifier). Validate linearity (1–1000 ng/mL) and recovery (>85%) in plasma .

- Sample Preparation : Precipitate proteins with acetonitrile (3:1 v/v), centrifuge at 14,000×g, and evaporate supernatant under nitrogen before reconstitution in mobile phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.